molecular formula C13H14OS B7871980 (2,4-Dimethylphenyl)(thiophen-3-yl)methanol

(2,4-Dimethylphenyl)(thiophen-3-yl)methanol

Cat. No.: B7871980
M. Wt: 218.32 g/mol
InChI Key: OLZHGYRWFTUSSW-UHFFFAOYSA-N
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Description

(2,4-Dimethylphenyl)(thiophen-3-yl)methanol is an organic compound that features a phenyl group substituted with two methyl groups at the 2 and 4 positions, a thiophene ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(thiophen-3-yl)methanol typically involves the reaction of 2,4-dimethylbenzaldehyde with thiophene-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(thiophen-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: The major products include the corresponding aldehyde or carboxylic acid.

    Reduction: The major products include the corresponding alcohol or alkane.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

(2,4-Dimethylphenyl)(thiophen-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(thiophen-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethylphenyl)(thiophen-2-yl)methanol
  • (2,4-Dimethylphenyl)(thiophen-4-yl)methanol
  • (2,4-Dimethylphenyl)(furan-3-yl)methanol

Uniqueness

(2,4-Dimethylphenyl)(thiophen-3-yl)methanol is unique due to the specific positioning of the thiophene ring and the methanol group, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

(2,4-dimethylphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OS/c1-9-3-4-12(10(2)7-9)13(14)11-5-6-15-8-11/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZHGYRWFTUSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CSC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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